(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Coupling reaction: The nitrophenyl intermediate is then coupled with a prop-2-enamide derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw material selection: High-purity starting materials are chosen to minimize impurities.
Reaction optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: A fluorinated aromatic ester with similar structural features.
2,4-Difluorobenzoic acid: Another fluorinated compound with comparable reactivity.
Uniqueness
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl and prop-2-enamide moieties make it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)17-9-4-6-14(3)19(17)20-18(22)11-10-15-7-5-8-16(12-15)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATZFIISDKWNKL-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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